molecular formula C10H7ClINO B1427740 4-Chloro-3-iodo-6-methoxyquinoline CAS No. 1190972-42-9

4-Chloro-3-iodo-6-methoxyquinoline

Cat. No.: B1427740
CAS No.: 1190972-42-9
M. Wt: 319.52 g/mol
InChI Key: ANSJAMFETFXNPJ-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-6-methoxyquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of chlorine, iodine, and methoxy groups attached to the quinoline core, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-iodo-6-methoxyquinoline typically involves multi-step reactions starting from commercially available quinoline derivatives. One common method includes:

    Halogenation: Starting with 6-methoxyquinoline, the compound undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.

    Iodination: The chlorinated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium iodate to introduce the iodine atom at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine or iodine atoms can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinoline N-oxides, while reduction reactions can target the halogen atoms to form dehalogenated products.

    Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form various biaryl or alkyne derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Major Products:

  • Substituted quinolines with various functional groups depending on the nucleophile used.
  • Quinoline N-oxides from oxidation reactions.
  • Biaryl or alkyne derivatives from coupling reactions.

Scientific Research Applications

4-Chloro-3-iodo-6-methoxyquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer, anti-microbial, and anti-inflammatory drugs.

    Chemical Biology: Used as a probe to study biological pathways and interactions due to its ability to undergo specific chemical modifications.

    Material Science: Employed in the synthesis of organic semiconductors and light-emitting materials due to its unique electronic properties.

    Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various catalytic processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-6-methoxyquinoline depends on its specific application:

    Biological Activity: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it can inhibit kinases or other enzymes involved in cell proliferation.

    Chemical Reactions: As a reagent, its halogen atoms can participate in electrophilic aromatic substitution or cross-coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

    4-Chloro-6-methoxyquinoline: Lacks the iodine atom, which may result in different reactivity and biological activity.

    3-Iodo-6-methoxyquinoline:

    4-Chloro-3-iodoquinoline: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness: 4-Chloro-3-iodo-6-methoxyquinoline is unique due to the presence of both chlorine and iodine atoms along with a methoxy group, providing a versatile platform for chemical modifications and enhancing its potential in various research fields.

This compound’s distinct structure allows for a wide range of chemical reactions and applications, making it a valuable tool in both academic and industrial research.

Properties

IUPAC Name

4-chloro-3-iodo-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClINO/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSJAMFETFXNPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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